molecular formula C12H9N3O B8344214 2-Cyano-5-(pyridin-2-ylamino)phenol

2-Cyano-5-(pyridin-2-ylamino)phenol

Cat. No.: B8344214
M. Wt: 211.22 g/mol
InChI Key: RPKWYXNDLMUJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(pyridin-2-ylamino)phenol is a heterocyclic compound featuring a phenol core substituted with a cyano group at position 2 and a pyridin-2-ylamino moiety at position 5.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-hydroxy-4-(pyridin-2-ylamino)benzonitrile

InChI

InChI=1S/C12H9N3O/c13-8-9-4-5-10(7-11(9)16)15-12-3-1-2-6-14-12/h1-7,16H,(H,14,15)

InChI Key

RPKWYXNDLMUJFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=C(C=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivative: 2-Cyano-5-(4-N,N-Dimethylphenylamino)penta-2,4-dienamide

  • Structural Differences: The sulfonamide derivative replaces the pyridin-2-ylamino group with a 4-N,N-dimethylphenylamino substituent and incorporates a penta-2,4-dienamide backbone instead of a phenol ring. The cyano group is retained, suggesting a shared pharmacophoric role in target binding.
  • Biological Activity: Exhibited moderate cytotoxicity against MDA-MB-231 (IC50 = 85.31 µM) and HT-29 (IC50 = 49.22–60.84 µM) cell lines but was less potent than 5-fluorouracil (reference drug) .

Pyridine Derivatives: 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

  • Structural Differences: These derivatives feature a bipyridine scaffold with chloro and substituted phenyl groups, diverging from the phenol-cyano framework of the target compound. The amino and chloro substituents may alter electronic properties and steric hindrance compared to the cyano and pyridinylamino groups.
  • Synthesis and Screening: Efficient synthetic routes (e.g., multicomponent reactions) are reported, emphasizing scalability for drug discovery .

Key Structural and Functional Insights

Compound Core Structure Substituents Biological Activity (IC50)
2-Cyano-5-(pyridin-2-ylamino)phenol Phenol Cyano, pyridin-2-ylamino Not reported in evidence
Sulfonamide derivative Penta-2,4-dienamide Cyano, 4-N,N-dimethylphenylamino, sulfonamide MDA-MB-231: 85.31 µM; HT-29: 49.22–60.84 µM
Pyridine derivatives Bipyridine Chloro, substituted phenyl, amino Microbial activity screened (data not provided)

Electronic and Steric Effects

  • The cyano group in both the target compound and sulfonamide derivative likely acts as an electron-withdrawing group, modulating reactivity and binding affinity.
  • The pyridin-2-ylamino group in the target compound may facilitate hydrogen bonding with biological targets, whereas the dimethylphenylamino group in the sulfonamide analog could prioritize hydrophobic interactions.

Solubility and Bioavailability

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